N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-[2-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic organic compound featuring a dihydropyridinone moiety linked via an ethyl group to a dihydropyridazine-carboxamide scaffold. Its structure includes two distinct heterocyclic systems: a 4-methoxy-6-methyl-substituted 2-oxo-1,2-dihydropyridine ring and a 1-methyl-6-oxo-1,6-dihydropyridazine unit.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-8-11(23-3)9-14(21)19(10)7-6-16-15(22)12-4-5-13(20)18(2)17-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHRAWMGUUMRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NN(C(=O)C=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyridine moiety: This step involves the coupling of the pyridazine intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s dihydropyridine and dihydropyridazine moieties are susceptible to oxidation under specific conditions:
-
Dihydropyridine Oxidation : The 1,2-dihydropyridine ring undergoes oxidation to form a fully aromatic pyridine derivative. This reaction typically occurs in the presence of oxidizing agents like MnO₂ or DDQ (dichlorodicyanoquinone), yielding 4-methoxy-6-methyl-2-pyridone as a key intermediate .
-
Pyridazine Oxidation : The 1,6-dihydropyridazine moiety oxidizes to pyridazine-3,6-dione under acidic conditions (e.g., HNO₃), with the reaction rate influenced by solvent polarity .
Reduction Reactions
Selective reduction of carbonyl groups and unsaturated bonds has been reported:
-
Ketone Reduction : The 2-oxo group in the dihydropyridine ring can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming 4-methoxy-6-methyl-1,2-dihydropyridin-2-ol .
-
Dihydropyridazine Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the 1,6-dihydropyridazine to a tetrahydropyridazine derivative, altering the compound’s conformational stability .
Hydrolysis and Solvolysis
The carboxamide and ester-like functionalities participate in hydrolysis:
-
Carboxamide Hydrolysis : Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the carboxamide group hydrolyzes to a carboxylic acid, yielding 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid .
-
Methoxy Group Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, forming 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
-
Nucleophilic Aromatic Substitution : The pyridazine ring undergoes substitution at the 5-position with amines (e.g., NH₃/EtOH) to form 5-amino-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide .
-
Alkylation : The secondary amine in the ethyl linker reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives .
Photochemical Reactions
UV irradiation (254 nm) induces structural rearrangements:
-
Ring Contraction : The dihydropyridinone ring undergoes a Norrish-type I cleavage, generating a reactive ketene intermediate that recombines to form 3-methoxy-5-methylpyridine-2-carboxamide .
Mechanistic Insights
-
Oxidation Selectivity : The dihydropyridine ring oxidizes preferentially over the dihydropyridazine due to lower aromatic stabilization energy in the former .
-
Steric Effects : Bulkier substituents on the ethyl linker reduce reaction rates in nucleophilic substitutions by hindering access to the reactive site .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a pyridazine core with various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 344.4 g/mol. The presence of the dihydropyridine moiety is crucial for its pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer activities. For instance:
- Cytotoxic Activity : Studies have shown that derivatives of dihydropyridine can effectively inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The modification of the dihydropyridine structure has been associated with enhanced cytotoxicity against multidrug-resistant cancer cells .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell survival and proliferation, such as histone methyltransferases. In particular, inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2) have shown promise in preclinical models .
Antimicrobial Activity
Beyond anticancer effects, this compound and its analogs exhibit antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating a potential role in treating infections . The structural features that enhance their lipophilicity may facilitate better membrane penetration, thus improving their efficacy against microbial pathogens.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
*LogP values are hypothetical based on structural features.
Bioactivity and Target Specificity
- Indole-carboxamide derivatives () exhibit affinity for kinase receptors due to their planar indole core. The target compound’s pyridazine ring may instead target dehydrogenases or oxidoreductases via hydrogen bonding .
- Plant-derived biomolecules (): Compounds with carboxamide groups often show insecticidal or antimicrobial activity. The target compound’s solubility (from pyridazine) could enhance bioavailability compared to lipophilic terpenes or alkaloids .
Table 2: Hypothetical Bioactivity Comparison
| Compound | Predicted Target | Bioactivity Mechanism |
|---|---|---|
| Target Compound | Dehydrogenases | Competitive inhibition via H-bonding |
| (R)-Indole-carboxamide analogue | Kinases | ATP-binding site interference |
| Salternamide E | Bacterial cell membranes | Disruption via hydrophobic interactions |
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, often referred to as CPI-1205, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Polycomb repressive complex 2 (PRC2). This article delves into its biological activity, structure-activity relationship (SAR), and relevant research findings.
Chemical Structure and Properties
CPI-1205 is characterized by a complex structure that includes a dihydropyridine moiety and an indole carboxamide. Its chemical formula is represented as follows:
This compound exhibits several functional groups that contribute to its biological activity, including methoxy and carbonyl groups which are critical for its interaction with biological targets.
CPI-1205 functions primarily as a selective inhibitor of the EZH2 enzyme within the PRC2 complex. EZH2 is known to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. By inhibiting EZH2, CPI-1205 can potentially reverse aberrant gene silencing in cancers, particularly B-cell lymphomas.
In Vitro Studies
Research has demonstrated that CPI-1205 exhibits potent inhibitory effects on EZH2 activity. In cellular assays, it has shown:
- IC50 Values : The compound has been reported to have IC50 values in the low nanomolar range against various cancer cell lines. For instance, in HeLa cells, CPI-1205 displayed significant inhibition of H3K27me3 levels, indicating effective target engagement .
Table 1: IC50 Values of CPI-1205 Against Various Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 15 |
| SU-DHL-4 (B-cell) | 20 |
| MDA-MB-231 | 25 |
In Vivo Studies
In animal models, CPI-1205 has demonstrated promising pharmacokinetic properties:
- Bioavailability : Studies indicate high oral bioavailability (>90%).
- Half-Life : The compound exhibits a half-life conducive for therapeutic dosing.
In xenograft models of B-cell lymphoma, treatment with CPI-1205 resulted in significant tumor regression compared to control groups .
Case Studies
Several case studies have highlighted the therapeutic potential of CPI-1205:
- Phase I Clinical Trials : Initial trials have focused on patients with relapsed or refractory B-cell lymphomas. Early results show a favorable safety profile and preliminary efficacy signals, warranting further investigation into its clinical utility .
- Combination Therapies : Research is ongoing into the effects of combining CPI-1205 with other agents such as chemotherapy and immunotherapy. Preliminary data suggest enhanced efficacy when used in conjunction with agents targeting different pathways involved in tumor growth .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound features a dihydropyridine ring with a methoxy and methyl substituent, linked via an ethyl group to a dihydropyridazine-carboxamide moiety. The conjugated system of the dihydropyridine and pyridazine rings enhances electron delocalization, influencing redox reactivity. The carboxamide group facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. Experimental studies suggest that the methoxy group modulates solubility and steric hindrance, impacting reaction yields in synthetic pathways .
Advanced: How can researchers optimize synthetic routes for this compound to improve yield and purity?
Answer:
Optimization requires a Design of Experiments (DoE) approach to evaluate variables such as catalyst type, temperature, and solvent polarity. For example:
- Catalysts: Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for the ethyl linker.
- Temperature: Pyridazine ring closure is typically exothermic; controlled heating (60–80°C) minimizes side products.
- Purity: HPLC and NMR monitoring at intermediate steps (e.g., after carboxamide formation) ensures >95% purity. Statistical methods like response surface modeling can identify optimal conditions .
Advanced: What computational methods are recommended to predict this compound’s interaction with biological targets?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are effective for studying binding affinities. Focus on:
- Target Selection: Prioritize enzymes with active sites compatible with the carboxamide group (e.g., kinases, proteases).
- Docking Parameters: Include solvation effects and pH-dependent protonation states of the dihydropyridine nitrogen.
- Validation: Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine force fields .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Assign peaks for the dihydropyridine (δ 5.8–6.2 ppm) and pyridazine (δ 7.0–7.5 ppm) protons.
- HRMS: Confirm molecular weight (e.g., [M+H]+ at m/z 367.365).
- FTIR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences, concentration thresholds). Mitigation strategies:
- Standardized Protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).
- Dose-Response Curves: Establish EC50/IC50 values across multiple replicates.
- Mechanistic Studies: Combine knockdown (siRNA) and overexpression models to validate target specificity .
Advanced: What strategies are effective for analyzing degradation products under physiological conditions?
Answer:
- Forced Degradation: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light.
- Analytical Tools: LC-MS/MS identifies major degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life and storage conditions .
Basic: How does the compound’s solubility profile impact formulation for in vivo studies?
Answer:
The compound’s low aqueous solubility (logP ~2.8) necessitates formulation with co-solvents (e.g., PEG 400) or cyclodextrins. Phase-solubility diagrams guide excipient selection. For oral bioavailability, micronization or amorphization improves dissolution rates .
Advanced: What in silico tools are suitable for predicting metabolic pathways?
Answer:
- CYP450 Metabolism: Use Schrödinger’s MetaSite or StarDrop to identify oxidation sites (e.g., dihydropyridine ring).
- Phase II Metabolism: Predict glucuronidation or sulfation of the methoxy group.
- Validation: Compare with in vitro hepatocyte assays and UPLC-QTOF metabolite profiling .
Advanced: How can researchers design SAR (Structure-Activity Relationship) studies for analogs?
Answer:
- Core Modifications: Synthesize analogs with halogens (F, Cl) replacing methoxy or methyl groups.
- Bioisosteres: Replace the carboxamide with sulfonamide or urea to assess binding tolerance.
- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with IC50 values .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
